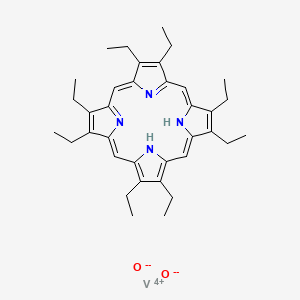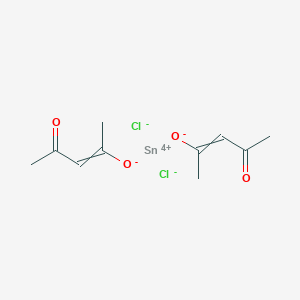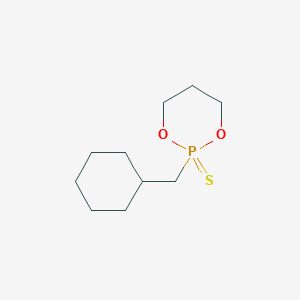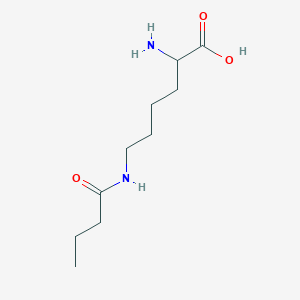![molecular formula C7H10O8 B12515444 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid CAS No. 799271-79-7](/img/structure/B12515444.png)
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is an organic compound with the molecular formula C7H10O8 It is characterized by the presence of an ethoxycarbonyl group and a hydroxy group attached to a butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid typically involves the esterification of 3-hydroxybutanedioic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: The major product is 2-[(Ethoxycarbonyl)oxy]-3-oxobutanedioic acid.
Reduction: The major product is 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutanedioic acid: Lacks the ethoxycarbonyl group, making it less versatile in chemical reactions.
Ethyl 3-hydroxybutanoate: Similar structure but lacks the second carboxylic acid group.
2-Hydroxybutanedioic acid: Similar backbone but lacks the ethoxycarbonyl group.
Uniqueness
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is unique due to the presence of both an ethoxycarbonyl group and a hydroxy group on a butanedioic acid backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
799271-79-7 |
|---|---|
Molekularformel |
C7H10O8 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
2-ethoxycarbonyloxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H10O8/c1-2-14-7(13)15-4(6(11)12)3(8)5(9)10/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
DMUJBQUHPTURNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)

![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)


